

INF4E: A Technical Guide to the Selective Inhibition of NLRP3 ATPase Activity

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Compound of Interest

Compound Name: **INF4E**

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The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, acting as a sensor for a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). [1][2] Aberrant activation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, such as cryopyrin-associated periodic syndromes (CAPS), Alzheimer's disease, atherosclerosis, and type 2 diabetes, making it a prime therapeutic target.[3][4] This document provides a detailed overview of **INF4E**, a small molecule inhibitor that selectively targets the ATPase activity of NLRP3, offering a valuable tool for research and a potential scaffold for drug development.

The NLRP3 Inflammasome Pathway

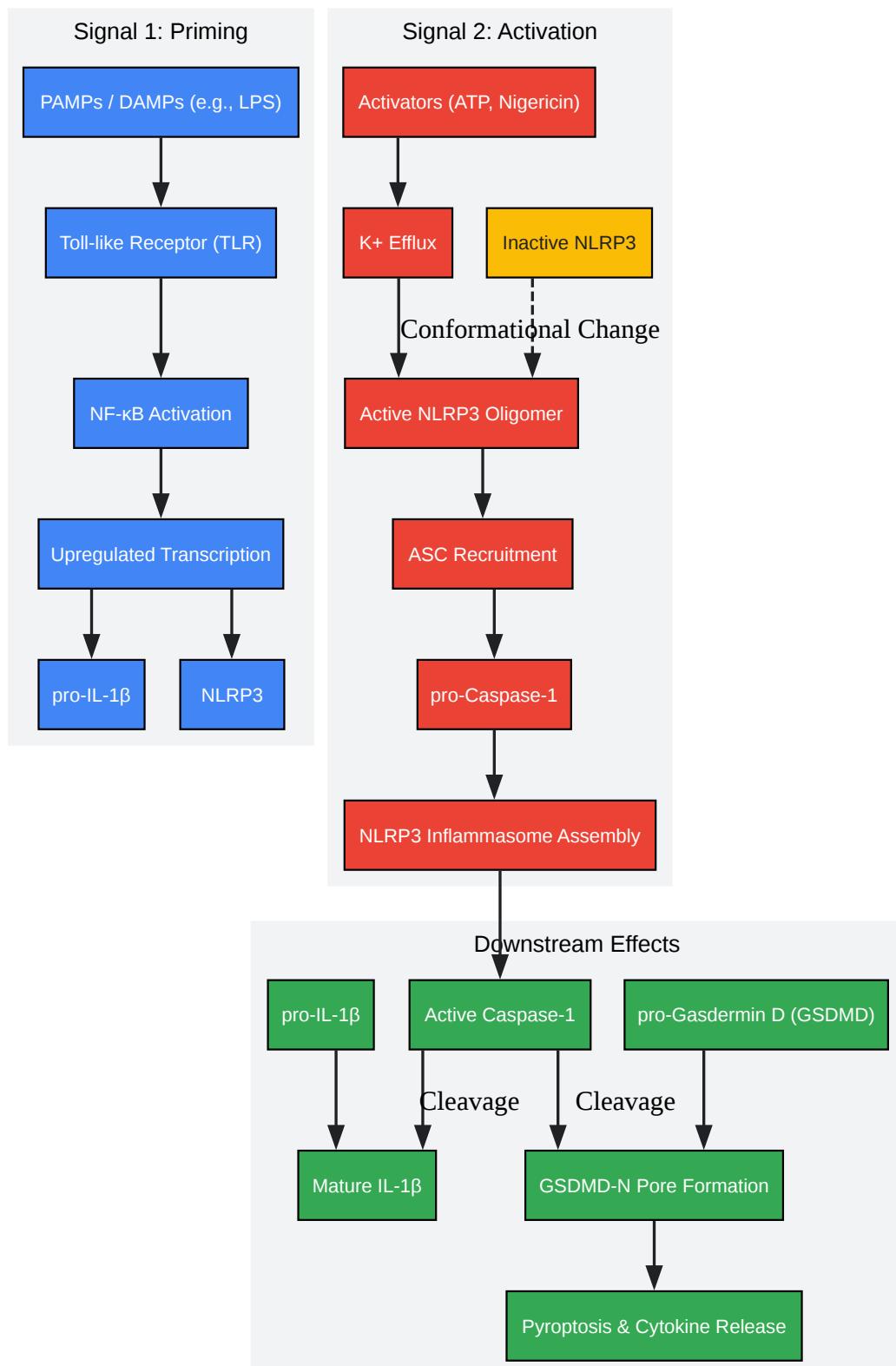
Canonical activation of the NLRP3 inflammasome is a two-step process.[1]

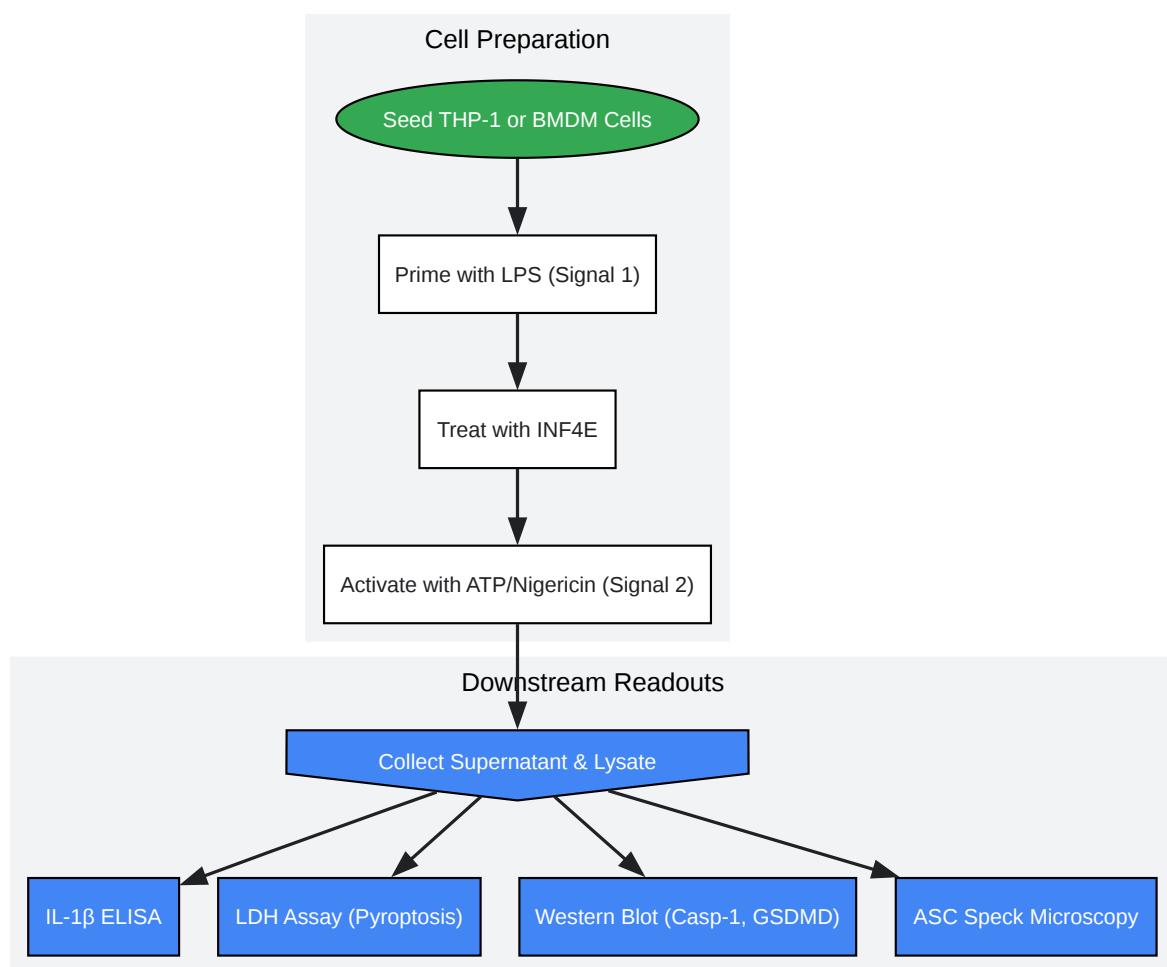
- Signal 1 (Priming): The first signal, typically initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), triggers the NF-κB signaling pathway. This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and pro-IL-1β.[1][2]
- Signal 2 (Activation): The second signal is provided by diverse stimuli such as extracellular ATP, pore-forming toxins (e.g., nigericin), crystalline substances, and mitochondrial dysfunction.[5][6] These triggers induce cellular events like potassium (K⁺) efflux, which are

thought to be a common upstream event for NLRP3 activation.[5][7] This leads to the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the subsequent recruitment of pro-caspase-1.[8][9][10] This assembly facilitates the autocatalytic cleavage and activation of caspase-1.

Activated caspase-1 has two primary functions:

- It cleaves the pro-inflammatory cytokines pro-IL-1 β and pro-IL-18 into their mature, active forms for secretion.[9][10]
- It cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the plasma membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis and facilitating cytokine release.[1][11]





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